N-(4-(2-(4-(4-甲氧基苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

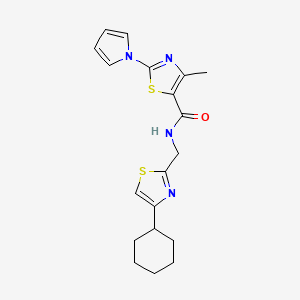

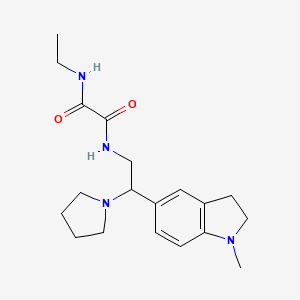

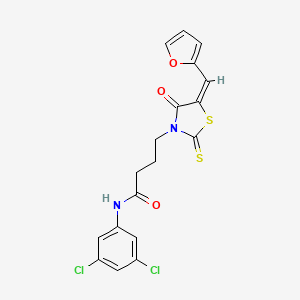

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a piperazine ring and an amide moiety, which are common structural elements in many biologically active compounds . Thiazole derivatives have been associated with a broad spectrum of biological properties, including antimicrobial, antiviral, antimalarial, anticancer, and antipsychotic activities .

Synthesis Analysis

The synthesis of similar thiazole derivatives involves a multi-step reaction . The starting materials often include 4-substituted thiobenzamides, which react with N-[4-(2-bromoacetyl)phenyl]acetamide to obtain the thiazole .Molecular Structure Analysis

The molecular structure of the compound includes a thiazole ring, a piperazine ring, and an amide moiety . The presence of these functional groups can influence the compound’s reactivity and biological activity.科学研究应用

合成与抗菌研究

N-(4-(2-(4-(4-甲氧基苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)环丙烷甲酰胺已用于合成具有潜在药用价值的各种化合物。例如,Patel 和 Patel (2010) 合成了 2-取代苯基-3-{1-环丙基-6-氟-7-[4-(4-甲氧基苯基哌嗪-1-基]-4-氧代-1,4-二氢喹啉} 羧酰胺-1,3-噻唑烷-4-酮,并对其进行了筛选真菌和抗菌活性。该研究强调了源自该化学物质的化合物的抗菌潜力 (Patel & Patel, 2010)。

合成与抗炎活性

Abu‐Hashem、Al-Hussain 和 Zaki (2020) 的另一项研究涉及合成源自维斯纳宁和凯林宁的新型化合物,包括 N-(噻唑并[3, 2-a]嘧啶)-3-甲基苯并二呋喃-2-甲酰胺,使用类似的化学结构。这些化合物表现出显着的镇痛和抗炎活性,表明它们具有治疗应用潜力 (Abu‐Hashem 等人,2020)。

血清素受体成像和分析

在神经科学领域,该化学结构的变体已用于开发用于成像血清素 5-HT1A 受体的 PET(正电子发射断层扫描)示踪剂。García 等人进行的研究。(2014) 和 Choi 等人。(2015) 已开发并评估了 N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-羧酰胺和 4-(反式-18F-氟烷基甲基)-N-[2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基]-N-吡啶-2-基环己烷-1-甲酰胺 (18F-Mefway) 在受体成像和分析中的功效。这些研究强调了该化学结构在先进神经影像技术中的重要性 (García 等人,2014); (Choi 等人,2015)。

抗增殖和抗 HIV 活性

Al-Soud 等人的研究。(2010) 合成了 2-哌嗪并-1,3-苯并[d]噻唑的衍生物,证明了它们作为针对人类肿瘤来源细胞系的抗增殖剂和针对 HIV-1 和 HIV-2 的抑制剂的潜力。这项研究有助于理解源自所讨论化学结构的化合物的治疗潜力 (Al-Soud 等人,2010)。

药物代谢研究

药物代谢的研究,例如 Song 等人的工作。(2014) 也利用了这种化学物质的衍生物。他们研究了 KRO-105714 在人肝微粒体中的代谢途径和代谢物,增强了对药物代谢和相互作用的理解 (Song 等人,2014)。

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also involved in the regulation of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) properties . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The result of the compound’s action is the modulation of the alpha1-adrenergic receptors . This modulation can lead to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It can also affect the regulation of numerous disorders as mentioned above .

属性

IUPAC Name |

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-27-17-6-4-16(5-7-17)23-8-10-24(11-9-23)18(25)12-15-13-28-20(21-15)22-19(26)14-2-3-14/h4-7,13-14H,2-3,8-12H2,1H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOMDICAGNJLAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)

![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2894284.png)

![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)

![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2894300.png)